molecular formula C12H11NO B14123912 2-(4-Methylpyridin-2-yl)phenol

2-(4-Methylpyridin-2-yl)phenol

Cat. No.: B14123912
M. Wt: 185.22 g/mol
InChI Key: JUWQCAAWLZJIJF-UHFFFAOYSA-N
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Description

2-(4-Methylpyridin-2-yl)phenol is an organic compound that belongs to the class of phenols and pyridines It is characterized by a phenol group attached to a pyridine ring, with a methyl group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyridin-2-yl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the condensation of 4-methylpyridine-2-carbaldehyde with phenol in the presence of a base, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyridin-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized phenols, reduced alcohols or amines, and various substituted derivatives depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with enzymes or receptors, while the pyridine ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of biological targets and pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpyridin-2-yl)phenol is unique due to the presence of both a phenol and a pyridine ring, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

2-(4-methylpyridin-2-yl)phenol

InChI

InChI=1S/C12H11NO/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14/h2-8,14H,1H3

InChI Key

JUWQCAAWLZJIJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=CC=CC=C2O

Origin of Product

United States

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